molecular formula C11H12ClNO3 B13103264 Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate CAS No. 1466514-73-7

Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate

Cat. No.: B13103264
CAS No.: 1466514-73-7
M. Wt: 241.67 g/mol
InChI Key: UMQRXXNCASVFQN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted ¹H NMR features include:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Methyl ester (COOCH₃) 3.72 Singlet
Amide NH 7.85 Broad singlet
Aromatic protons (C₆H₄Cl) 7.28–7.42 Doublet
Methylene (CH₂CO) 3.15 Quartet

In ¹³C NMR , key signals correspond to:

  • Ester carbonyl: 170.1 ppm
  • Ketone carbonyl: 205.3 ppm
  • Aromatic carbons: 128.6–134.8 ppm.

Infrared (IR) Vibrational Frequency Analysis

Critical IR absorptions:

Bond/Vibration Wavenumber (cm⁻¹)
Ester C=O stretch 1745
Amide C=O stretch 1660
N-H bend (amide) 1540
C-Cl stretch 750

The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms esterification.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals:

  • Molecular ion peak : m/z 241.67 ([M]⁺)
  • Major fragments:
    • m/z 166.08 (loss of COOCH₃)
    • m/z 139.02 (C₇H₆Cl⁺ from benzyl cleavage)
    • m/z 91.05 (tropylium ion, C₇H₇⁺)

Computational Chemistry Modeling

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level calculations predict:

  • Bond lengths :
    • C=O (ester): 1.21 Å
    • C-N (amide): 1.34 Å
  • HOMO-LUMO gap : 5.3 eV, indicating moderate reactivity
  • Dipole moment : 4.8 Debye, driven by polar amide and ester groups

Properties

CAS No.

1466514-73-7

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 3-[(4-chlorophenyl)methylamino]-3-oxopropanoate

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)6-10(14)13-7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

UMQRXXNCASVFQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 3-oxopropanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1.1. Synthesis of Clobazam

One of the significant applications of methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate is its role as an intermediate in the synthesis of clobazam, a medication used for the treatment of epilepsy and anxiety disorders. The synthesis process involves reacting this compound with monoalkyl malonate in the presence of a coupling agent, leading to the formation of clobazam through subsequent cyclization steps. This method is noted for being efficient, cost-effective, and environmentally friendly, making it suitable for large-scale production .

1.2. Potential Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. The structural modifications involving chlorinated aromatic groups have been associated with enhanced biological activity against various cancer cell lines, suggesting that derivatives of this compound could be explored further for their potential therapeutic effects .

2.1. Receptor Modulation

Studies have shown that compounds related to this compound can modulate various receptors in biological systems. For instance, research on pyrazolopyrimidine derivatives has demonstrated their ability to stimulate transient receptor potential channels, which are crucial for calcium signaling in cells. This indicates a broader potential for similar compounds in influencing cellular pathways involved in pain and inflammation .

2.2. Enzyme Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. Compounds designed with similar frameworks have shown promising inhibitory activity against AChE, suggesting that this compound or its derivatives could be investigated for neuroprotective properties .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaCompound RoleKey Findings
Medicinal ChemistryIntermediate for Clobazam synthesisEfficient and environmentally friendly synthesis
Anticancer ActivityPotential therapeutic agentStructural modifications enhance biological activity
Biological EvaluationsReceptor modulationInfluences calcium signaling via TRPC channels
Enzyme InhibitionAChE inhibitorPromising inhibitory activity against AChE

Case Study 1: Clobazam Synthesis Optimization

A study focused on optimizing the synthesis route for clobazam using this compound as an intermediate reported a significant reduction in reaction time and improved yield compared to traditional methods. This optimization highlights the compound's utility in pharmaceutical manufacturing processes .

Case Study 2: Anticancer Screening

In a screening assay involving various derivatives of this compound, several compounds exhibited cytotoxic effects against human cancer cell lines, including breast and lung cancers. These findings support further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituent Variations Key Properties Source Evidence
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate - 4-Chlorobenzyl amino group
- Methyl ester
Not explicitly reported; inferred reactivity from β-ketoester and amide functionality
Methyl 3-(4-chlorophenyl)-3-oxopropanoate - 4-Chlorophenyl ketone (no amide)
- Methyl ester
CAS 22027-53-8; used in heterocyclic synthesis via keto-enol tautomerization
Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate - 4-Benzyloxy phenyl amino group
- Methyl ester
Purity ≥98%; used in drug synthesis and materials science
Methyl 3-(diphenylamino)-3-oxopropanoate - Diphenylamino group
- Methyl ester
White solid; mp 81–83°C; IR peaks at 1734 cm⁻¹ (ester C=O), 1649 cm⁻¹ (amide C=O)
Methyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)-3-oxopropanoate - 2-Chloropyrimidinyl-methylamino group
- Methyl ester
Molecular formula C₉H₁₀ClN₃O₃; potential intermediate for kinase inhibitors
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate - 4-Chlorophenyl ketone
- Ethyl ester
Precursor for spirocyclic compounds; higher steric bulk due to ethyl group
3-((4-Chlorophenyl)amino)-3-oxopropanoic acid - 4-Chlorophenyl amino group
- Carboxylic acid (no ester)
White solid; 56% yield; used in FABP4/5 inhibitor synthesis

Key Comparisons

Reactivity and Synthetic Utility The target compound’s β-ketoester group enables cyclization reactions (e.g., forming pyrimidines or spirocycles) . In contrast, Methyl 3-(4-chlorophenyl)-3-oxopropanoate lacks the amide linkage, limiting its use in nucleophilic substitutions but favoring keto-enol tautomerization for aromatic heterocycle synthesis . Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (ethyl ester) shows similar reactivity but may exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance .

Methyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)-3-oxopropanoate explicitly targets pyrimidine-dependent enzymes, highlighting the role of halogenation in enhancing binding affinity . 3-((4-Chlorophenyl)amino)-3-oxopropanoic acid (carboxylic acid derivative) demonstrates applicability in fatty acid-binding protein (FABP) inhibition, emphasizing the importance of the free carboxylic acid group for target engagement .

Physicochemical Properties Methyl 3-(diphenylamino)-3-oxopropanoate exhibits a lower melting point (81–83°C) compared to aryl-substituted analogues, likely due to reduced crystallinity from bulky diphenyl groups . The methyl ester in the target compound offers higher metabolic stability than ethyl esters, as seen in prodrug design .

Biological Activity

Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate is an organic compound with notable biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a methyl ester group and a chlorobenzyl amino moiety, which contribute to its unique chemical reactivity and biological properties. The presence of the chlorine atom enhances the compound's electronic properties, potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory and anticancer activities.
  • Hydrolysis : The ester group can be hydrolyzed by esterases, releasing the corresponding acid which may participate in further biochemical reactions.
  • Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, allowing for the formation of new derivatives with potentially enhanced biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Cell Proliferation : Research indicates that derivatives of this compound show potent inhibitory effects on various cancer cell lines, including HeLa and HCT-116 cells. For instance, certain derivatives exhibited IC50 values ranging from 0.69 to 11 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM)Reference
This compoundHCT-1160.69
This compoundHeLa11

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is believed that the modulation of PI3K signaling pathways contributes to its efficacy in reducing inflammation. Inhibition of Class I PI3K enzymes has been associated with therapeutic benefits in various inflammatory diseases .

Case Studies

  • Study on Antiproliferative Effects : A study conducted on a series of methyl esters, including this compound, demonstrated significant antiproliferative effects against colorectal cancer cells (HCT-116). The study utilized molecular docking to predict binding interactions between the compound and target enzymes involved in cancer progression .
  • Evaluation of PI3K Inhibition : Another study highlighted the selective inhibition of Class I PI3K isoforms by derivatives of this compound, suggesting potential applications in cancer therapy and inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate?

Answer:
A standard approach involves the condensation of dimethyl malonate with 4-chlorobenzylamine under inert conditions. For example, in a nitrogen-filled Schlenk tube, dimethyl malonate reacts with the amine in toluene using pyridine as a catalyst. The reaction is stirred at room temperature for 24 hours, followed by aqueous workup and vacuum evaporation to isolate the product . Alternative routes may utilize substituted malonates or modified coupling agents to improve reactivity with sterically hindered amines.

Key Data:

  • Reagents: Dimethyl malonate, 4-chlorobenzylamine, pyridine, toluene.
  • Conditions: RT, 24 h, inert atmosphere.
  • Yield: ~45% (based on analogous synthesis in ).

Advanced: How can reaction yields be optimized for intermediates with sensitive functional groups (e.g., β-ketoesters)?

Answer:
Sensitive intermediates like β-ketoesters require controlled conditions to prevent decomposition. highlights the use of flow chemistry to enhance reproducibility and reduce side reactions. For example, tert-butyl β-ketoesters are synthesized via base-mediated condensation in a flow reactor, which minimizes exposure to air and moisture. Optimization parameters include:

  • Temperature control: Maintaining ≤0°C during base addition.
  • Solvent selection: Acetonitrile or THF for improved solubility of intermediates.
  • Catalyst screening: Triethylamine vs. DBU for deprotonation efficiency.

Key Insight: Batch-to-flow transitions can increase yields by 15–20% for oxidation-prone intermediates .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • LC-MS: Confirms molecular weight (e.g., [M+H]+ = 294) and detects impurities. Retention time (e.g., 0.66 minutes under SQD-FA05 conditions) is benchmarked against standards .
  • HPLC: Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm.
  • NMR: 1H/13C NMR resolves regiochemical ambiguities, particularly for amide and ester moieties.

Example: Crystallographic data (e.g., CCDC deposition in ) validates bond lengths and angles for the 4-chlorophenyl substituent .

Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?

Answer:
Contradictions in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR: Identifies dynamic equilibria (e.g., keto-enol tautomerism in β-ketoesters).
  • High-resolution MS: Differentiates isobaric impurities (e.g., m/z 294.1 vs. 294.0 for [M+H]+).
  • X-ray crystallography: Provides unambiguous confirmation of stereochemistry, as demonstrated for methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives in .

Advanced: What mechanistic insights explain byproduct formation in amide coupling reactions?

Answer:
Byproducts often arise from competitive acylation at alternate nucleophilic sites (e.g., over-alkylation of the benzylamine nitrogen). notes that using excess malonate esters can lead to bis-acylated derivatives. Mitigation strategies:

  • Stoichiometric control: Limit malonate to 1.2 equivalents.
  • Additive screening: MgSO4 or molecular sieves absorb water, suppressing hydrolysis.
  • Reaction monitoring: In-situ IR tracks carbonyl consumption to halt reactions at >90% conversion .

Basic: How are air-sensitive intermediates handled during synthesis?

Answer:

  • Equipment: Schlenk lines or gloveboxes for reagent transfer under nitrogen/argon.
  • Solvent drying: Toluene and THF are distilled over Na/benzophenone.
  • Workup: Quenching with degassed water and rapid filtration under inert gas (e.g., protocol) .

Advanced: What methodologies identify and quantify impurities in final products?

Answer:

  • HPLC-MS/MS: Detects trace impurities (e.g., 4-chlorobenzophenone, a common byproduct) using reference standards from and .
  • GC headspace analysis: Identifies residual solvents (e.g., pyridine, toluene).
  • Quantitative NMR (qNMR): Uses 1,3,5-trimethoxybenzene as an internal standard for purity assessment.

Impurity Profile Example ( ):

ImpurityCASDetection Method
4-Chlorobenzhydrol119-56-2HPLC (Rt = 8.2 min)
4-Chlorobenzophenone134-85-0GC-MS

Advanced: How do structural modifications influence biological activity in related compounds?

Answer:
demonstrates that substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhances binding to enzymatic targets like nitric oxide synthase (NOS). Key modifications:

  • Aromatic substituents: 4-Fluoro or 3-nitro groups increase metabolic stability.
  • Ester vs. amide: Methyl esters improve cell permeability compared to ethyl esters.
  • Stereochemistry: Diastereoselective synthesis (e.g., ) optimizes enantiomeric ratios for receptor selectivity .

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